2-bromo-N-cyclopentylacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopentylacetamide typically involves the bromination of N-cyclopentylacetamide. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are common practices in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclopentylacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form N-cyclopentylacetamide.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Various substituted acetamides.
Reduction: N-cyclopentylacetamide.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-Bromo-N-cyclopentylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of bromination reactions.
Biology: Employed in proteomics research to study protein interactions and modifications.
Industry: Utilized in environmental research for pollution management and wastewater treatment
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopentylacetamide involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom plays a crucial role in its reactivity, allowing it to participate in substitution and other reactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetamide: Similar in structure but lacks the cyclopentyl group.
N-Cyclopentylacetamide: Similar but without the bromine atom.
2-Chloro-N-cyclopentylacetamide: Similar but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-N-cyclopentylacetamide is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer specific reactivity and properties. This combination makes it particularly useful in certain biochemical and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-bromo-N-cyclopentylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVESMOYKDNWRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442079 | |
Record name | 2-bromo-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883521-80-0 | |
Record name | 2-Bromo-N-cyclopentylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883521-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-N-cyclopentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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